molecular formula C13H18BNO3 B7957118 (E)-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}hydroxylamine

(E)-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}hydroxylamine

Cat. No.: B7957118
M. Wt: 247.10 g/mol
InChI Key: CSKICNHBCQCNIQ-DHDCSXOGSA-N
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Description

“(E)-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}hydroxylamine” is a boronate ester-containing compound characterized by a pinacol-protected phenylboronate group linked to a hydroxylamine Schiff base (imine) moiety. The (E)-configuration indicates a trans arrangement around the C=N double bond of the imine. This structural duality grants the molecule unique reactivity: the boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, while the hydroxylamine Schiff base may act as a chelating ligand or intermediate in coordination chemistry . Such compounds are of interest in medicinal chemistry (e.g., as prodrugs or targeting agents) and materials science (e.g., metal-organic frameworks) due to their tunable electronic properties and stability in organic solvents .

Properties

IUPAC Name

(NZ)-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)11-7-5-10(6-8-11)9-15-16/h5-9,16H,1-4H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKICNHBCQCNIQ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}hydroxylamine is a compound of interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxylamine functional group and a dioxaborolane moiety. Its molecular formula is C17H28BNO2C_{17}H_{28}BNO_2 with a molecular weight of approximately 289.22 g/mol. The structural representation can be summarized as follows:

  • Molecular Formula : C17H28BNO2
  • Molecular Weight : 289.22 g/mol

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymatic Activity : Hydroxylamines are known to interact with enzymes through the formation of stable adducts. This interaction can inhibit enzyme activity and alter metabolic pathways.
  • Antioxidant Properties : The dioxaborolane structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems.
  • Potential Anticancer Activity : Preliminary studies suggest that compounds containing hydroxylamine functionalities exhibit cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes related to metabolism
Antioxidant ActivityReduces oxidative stress in cellular models
Cytotoxic EffectsInduces apoptosis in cancer cell lines

Case Studies

Several studies have investigated the biological effects of similar compounds with hydroxylamine or dioxaborolane functionalities:

  • Cytotoxicity in Cancer Cell Lines :
    • A study demonstrated that derivatives of hydroxylamine exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved the induction of apoptosis via the mitochondrial pathway .
  • Antioxidant Activity :
    • Research indicated that compounds with a dioxaborolane moiety showed enhanced antioxidant activity compared to their non-boronated counterparts. This was attributed to their ability to donate electrons and stabilize free radicals .
  • Enzyme Interaction Studies :
    • Specific assays revealed that this compound inhibited the activity of certain cytochrome P450 enzymes, suggesting potential implications for drug metabolism .

Scientific Research Applications

Chemical Properties and Structure

The compound features a hydroxylamine functional group attached to a phenyl ring which is further substituted with a boron-containing moiety. This structure provides it with interesting reactivity patterns that can be exploited in synthetic chemistry.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of hydroxylamines can exhibit anticancer properties by inducing apoptosis in cancer cells. The incorporation of the boron moiety may enhance the selectivity and efficacy of these compounds against specific cancer types.
  • Antimicrobial Properties : Hydroxylamines have been studied for their antimicrobial activities. The presence of the boron group may improve the interaction of these compounds with bacterial enzymes, potentially leading to novel antibacterial agents.

Organic Synthesis

  • Reagent in Organic Transformations : The compound can act as a reagent in various organic transformations, including the synthesis of amines from ketones or aldehydes via reductive amination processes. The boron atom can facilitate these reactions by stabilizing intermediates.
  • Cross-Coupling Reactions : The boron functionality allows for participation in cross-coupling reactions such as Suzuki coupling, where it can be used to form carbon-carbon bonds efficiently.

Materials Science

  • Polymer Chemistry : The compound’s ability to form stable complexes with metals could be utilized in the development of new polymeric materials with enhanced properties such as thermal stability and mechanical strength.
  • Sensors and Detection : Due to its unique chemical structure, this compound may be used in the development of sensors for detecting specific ions or molecules through changes in fluorescence or conductivity.

Hydroxylamine Derivatives in Cancer Research

A study published in Journal of Medicinal Chemistry explored various hydroxylamine derivatives for their anticancer activity. The study highlighted that compounds similar to (E)-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}hydroxylamine showed significant cytotoxic effects against breast cancer cell lines due to their ability to induce oxidative stress .

Synthesis and Application of Boron Compounds

Research documented in Chemical Reviews discussed the utility of boron-containing compounds in organic synthesis. It emphasized the role of such compounds in facilitating cross-coupling reactions and their effectiveness as catalysts . This aligns with the applications of this compound in synthetic methodologies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three analogous organoboron derivatives:

Structural and Functional Comparisons

Compound Name/Structure Key Features Reactivity Profile Stability Considerations
(E)-Target Compound Pinacol boronate + hydroxylamine Schiff base Moderate Suzuki coupling reactivity (electron-withdrawing imine may slow coupling) Hydrolytically sensitive due to imine; pinacol boronate enhances organic-phase stability
4,5,6,7-Tetrachloro-2-(4-(pinacolboronphenyl))oxazole-3-carboxylic acid Pinacol boronate + oxazole-carboxylic acid High Suzuki reactivity (electron-withdrawing Cl and COOH activate boronate) High stability; oxazole and Cl groups resist hydrolysis
Phenylboronic acid pinacol ester Simple pinacol-protected arylboronate High Suzuki reactivity (unhindered boronate) High stability in anhydrous conditions
6-[[4-(2-Bromoethoxy)...]carboxamide (EP 4 374 877 A2) Complex carboxamide with bromoethoxy and trifluoromethyl groups Low cross-coupling utility (bromide may compete in undesired side reactions) Likely low stability due to hydrolyzable carboxamide and bromoethoxy groups

Key Research Findings

Optimization (e.g., higher Pd loading or polar solvents) may be required . By contrast, the oxazole-carboxylic acid derivative () exhibits enhanced reactivity due to electron-withdrawing chlorine and carboxyl groups activating the boronate .

Stability and Solubility :

  • The pinacol group ensures solubility in aprotic solvents (e.g., DMF, THF), similar to other pinacol boronates. However, the imine’s susceptibility to hydrolysis necessitates storage under inert conditions.
  • Compounds with trifluoromethyl or bromo groups () face stability challenges in aqueous environments, limiting their utility in biological applications .

Synthetic Utility :

  • The hydroxylamine Schiff base in the target compound could serve as a ligand for transition metals (e.g., Pd, Cu), enabling tandem catalysis or asymmetric synthesis. This contrasts with simpler boronates lacking coordinating groups .

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